2-(4-Chlorobenzyl)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,12-13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLSXFPUEAGPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorobenzyl Propane 1,3 Diol
Established Chemical Synthetic Routes
Traditional chemical synthesis of 2-(4-Chlorobenzyl)propane-1,3-diol typically involves a multi-step process starting from readily available precursors. These routes are well-documented and form the basis for large-scale industrial production.
Multi-step Reaction Sequences for Diol Formation
A common and established route for synthesizing this compound begins with the alkylation of a malonic ester, such as diethyl malonate. This reaction sequence can be summarized as follows:
Alkylation: Diethyl malonate is first deprotonated with a strong base, like sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with 4-chlorobenzyl chloride. This step introduces the 4-chlorobenzyl group onto the alpha-carbon of the malonic ester, yielding diethyl 2-(4-chlorobenzyl)malonate.
Reduction: The resulting substituted malonic ester is then reduced to the corresponding diol. This transformation is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF). The ester functional groups are reduced to primary alcohols, yielding the final product, this compound.
This sequence is a standard method for creating 2-substituted-1,3-propanediols and is adaptable for various substituted benzyl (B1604629) groups.
Role of Specific Precursors and Reagents in Directed Synthesis
The choice of precursors and reagents is critical for the successful synthesis of the target diol.
Precursors:
Diethyl malonate: This is a common C-3 building block in organic synthesis due to the acidity of its α-hydrogens, which allows for easy alkylation.
4-Chlorobenzyl chloride: This reagent serves as the electrophile, providing the 4-chlorobenzyl substituent. The chlorine atom on the benzyl group is generally unreactive under the conditions of malonic ester alkylation.
Reagents:
Sodium ethoxide (NaOEt): A strong base commonly used to deprotonate diethyl malonate, creating the necessary carbanion for the alkylation step. chegg.com
Lithium aluminum hydride (LiAlH4): A potent and non-selective reducing agent capable of reducing esters to primary alcohols. Its use requires strictly anhydrous conditions due to its high reactivity with water.
The following table details the key reagents and their functions in this synthetic route.
| Reagent/Precursor | Chemical Formula | Role in Synthesis |
| Diethyl malonate | CH₂(COOEt)₂ | Starting material, provides the propane-1,3-diol backbone. |
| 4-Chlorobenzyl chloride | ClC₆H₄CH₂Cl | Alkylating agent, introduces the 4-chlorobenzyl group. |
| Sodium Ethoxide | NaOEt | Base, deprotonates diethyl malonate for alkylation. chegg.com |
| Lithium Aluminum Hydride | LiAlH₄ | Reducing agent, converts the diester to the diol. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous solvent for the reduction step. |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, reaction time, and the choice of solvent.
For the alkylation step, the reaction is typically carried out at room temperature or with gentle heating to ensure complete reaction without promoting side products. The choice of solvent, often the corresponding alcohol of the base used (e.g., ethanol for sodium ethoxide), is important for solubility and reactivity.
Advanced and Stereoselective Synthetic Approaches
While established routes are effective for producing the racemic diol, there is growing interest in synthesizing specific stereoisomers (enantiomers) for applications where chirality is important. This has led to the development of advanced chemoenzymatic and asymmetric catalytic methods.
Chemoenzymatic and Biocatalytic Pathways to Chiral Diols
Chemoenzymatic synthesis combines traditional chemical reactions with biological catalysis, leveraging the high selectivity of enzymes. Lipases are commonly used enzymes in these processes for the kinetic resolution of racemic alcohols.
A typical chemoenzymatic approach for producing chiral this compound might involve:
Chemical Synthesis: The racemic diol is first synthesized using an established chemical route as described in section 2.1.
Enzymatic Resolution: The racemic mixture is then subjected to an enzymatic reaction, often a transesterification using a lipase such as Candida antarctica lipase B (CALB). In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. This process results in a mixture of the acylated diol and the unreacted diol enantiomer, which can then be separated by standard chromatographic techniques.
Biocatalysis can also be employed for the reduction of a prochiral precursor, such as a substituted malonate or a ketone. Certain microorganisms or isolated reductase enzymes can reduce a carbonyl group with high stereoselectivity, directly yielding an enantiomerically enriched diol. scielo.org.mx The use of biocatalysts from plant wastes is also being explored as an environmentally friendly alternative to metal-based reducing agents. scielo.org.mx
Asymmetric Hydrogenation and Other Enantioselective Methodologies for 1,3-Diols
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols. This method uses a transition metal catalyst, typically based on iridium, ruthenium, or rhodium, coordinated to a chiral ligand.
For the synthesis of chiral 1,3-diols, a suitable prochiral substrate, such as a β-hydroxy ketone or an α-substituted α,β-unsaturated ester, can be hydrogenated. The chiral catalyst directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. For example, iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones has been shown to produce chiral diols in high yield and with high enantioselectivity. rsc.orgbit.edu.cn
Other enantioselective methods for synthesizing chiral 1,3-diols include:
Sharpless Asymmetric Dihydroxylation: This method can be used to create chiral diols from alkenes, which can then be further elaborated.
Aldol Reactions: Diastereoselective aldol reactions can set the stereochemistry of β-hydroxy carbonyl compounds, which are precursors to 1,3-diols.
These advanced methods provide access to enantiomerically pure this compound, which is valuable for the synthesis of complex, stereochemically defined molecules.
Considerations for Scalable and Sustainable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the process's scalability and sustainability. These considerations are paramount in modern chemical manufacturing, aiming to develop processes that are not only economically viable but also environmentally responsible and safe for large-scale operation. Key areas of focus include the application of green chemistry principles, optimization of reaction conditions, and the potential use of alternative and renewable resources.
Green Chemistry and Process Optimization
The principles of green chemistry provide a foundational framework for developing sustainable synthetic routes. semanticscholar.orgresearchgate.net For the synthesis of this compound, this involves a critical assessment of solvents, reagents, and energy consumption. semanticscholar.org The ideal synthesis should be designed to maximize atom economy, minimize waste, and utilize less hazardous chemicals. researchgate.net
One of the primary focuses of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. ejcmpr.com Traditional organic solvents are often volatile and can be significant sources of environmental pollution in the chemical and pharmaceutical industries. ejcmpr.com Research into greener solvents, such as ionic liquids or even water, is an active area of investigation to reduce the environmental impact of chemical processes. ejcmpr.comresearchgate.net Furthermore, developing solvent-free reaction conditions represents a significant step towards a more sustainable synthesis. semanticscholar.orgresearchgate.net
The choice of catalysts is also crucial. Utilizing highly efficient and selective catalysts can reduce reaction times, lower energy requirements, and decrease the formation of by-products. mdpi.com The development of recyclable catalysts further enhances the sustainability of the process by reducing waste and operational costs.
The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Designing synthetic pathways that incorporate most of the starting materials into the final product, reducing by-product formation. |
| Atom Economy | Choosing reactions, such as addition reactions, that maximize the incorporation of atoms from reactants into the desired product. |
| Less Hazardous Chemical Syntheses | Selecting reagents and reaction pathways that minimize toxicity to humans and the environment. For example, avoiding the use of heavy metals where possible. |
| Safer Solvents and Auxiliaries | Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids, or developing solvent-free conditions. ejcmpr.comresearchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. semanticscholar.org Utilizing microwave or ultrasonic irradiation can sometimes offer energy-efficient alternatives to conventional heating. mdpi.com |
| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources, such as biomass, rather than petroleum-based feedstocks. ejcmpr.com |
| Catalysis | Employing highly selective and recyclable catalysts to minimize waste and energy use. mdpi.com |
Biocatalytic and Renewable Routes
A forward-looking approach to sustainable synthesis involves exploring biocatalytic and fermentative pathways. While chemical synthesis is the conventional route for producing compounds like 1,3-propanediol (B51772) (1,3-PDO), these methods often involve harsh conditions and generate environmentally damaging by-products. frontiersin.orgnih.gov
Biological approaches, which have been extensively studied for the production of the parent compound 1,3-propanediol, offer a greener alternative. frontiersin.orgnih.gov Many microorganisms can convert glycerol (B35011), a major by-product of biodiesel production, into 1,3-PDO through fermentation. frontiersin.orgnih.gov This bioconversion process is advantageous as it utilizes a renewable feedstock, operates under mild conditions, and can lead to high yields with fewer toxic by-products. nih.govicm.edu.pl
Adapting such a biotechnological approach for a substituted molecule like this compound presents a significant but potentially rewarding challenge. This could involve:
Enzymatic Synthesis: Identifying or engineering enzymes that can perform the key bond-forming reactions with high stereoselectivity and under mild, aqueous conditions.
Metabolic Engineering: Modifying the metabolic pathways of microorganisms to produce the desired substituted diol from simple, renewable starting materials. frontiersin.org
The following table compares a hypothetical traditional chemical synthesis with a potential biocatalytic route for producing substituted propanediols.
| Parameter | Traditional Chemical Synthesis | Potential Biocatalytic/Fermentative Route |
| Feedstock | Typically petroleum-derived (e.g., propylene, ethylene). frontiersin.orgnih.gov | Renewable resources (e.g., crude glycerol, sugars). frontiersin.orgicm.edu.pl |
| Solvents | Often requires organic solvents. | Primarily water-based medium. |
| Reaction Conditions | May require high temperatures and pressures. icm.edu.pl | Ambient or near-ambient temperature and pressure. |
| Catalysts | Often based on heavy or precious metals. frontiersin.org | Enzymes or whole microorganisms. |
| By-products | Can generate significant and sometimes hazardous waste. frontiersin.orgnih.gov | Generally produces fewer and less toxic by-products. nih.gov |
| Scalability | Well-established for many chemical processes. | Can be challenging due to factors like fermentation time and product purification. |
Developing a commercially feasible and sustainable process for this compound requires a holistic approach. google.com This involves integrating green chemistry principles into the initial process design, optimizing for energy and material efficiency, and exploring innovative biocatalytic pathways that leverage renewable feedstocks. Such efforts are crucial for aligning the large-scale production of this chemical compound with modern standards of economic and environmental sustainability.
Chemical Reactivity and Derivatization of 2 4 Chlorobenzyl Propane 1,3 Diol
Chemical Transformations at the Hydroxyl Functionalities
The two primary hydroxyl groups of the diol are key sites for chemical modification.
Esterification and Etherification Reactions
The hydroxyl groups readily undergo esterification and etherification. Esterification is typically achieved by reacting the diol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of an acid catalyst or a coupling agent. These reactions lead to the formation of mono- or di-esters, depending on the stoichiometry of the reactants.
Etherification involves the reaction of the diol with alkyl halides or other alkylating agents under basic conditions. The use of a strong base, such as sodium hydride, facilitates the deprotonation of the hydroxyl groups, forming alkoxides that then act as nucleophiles.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic Acid/Acid Chloride/Anhydride | Mono- or Di-ester |
| Etherification | Alkyl Halide, Base (e.g., NaH) | Mono- or Di-ether |
Selective Oxidation and Reduction Pathways of Diols
The primary hydroxyl groups of 2-(4-chlorobenzyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412), will typically lead to the formation of the corresponding dicarboxylic acid. Milder, more selective oxidizing agents can be used to obtain the dialdehyde.
Conversely, while the diol itself is a reduced form, the term "reduction" in this context could refer to reactions of derivatives. For instance, if the hydroxyl groups are first oxidized to carbonyls, they can then be selectively reduced back to alcohols.
Strategic Use of Protecting Groups for Selective Functionalization
In many synthetic applications, it is necessary to selectively modify one of the hydroxyl groups while leaving the other unchanged. This can be achieved through the use of protecting groups. wikipedia.org A common strategy for diols is the formation of a cyclic acetal, such as a benzylidene or isopropylidene acetal, which protects both hydroxyl groups simultaneously. wikipedia.orgagroipm.cn These acetals are stable under a variety of reaction conditions but can be readily removed with aqueous acid to regenerate the diol. wikipedia.org
Alternatively, if only one hydroxyl group needs to be protected, bulky silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers can be employed. agroipm.cn The steric hindrance of these groups can favor the protection of one primary hydroxyl group over the other, allowing for selective functionalization of the remaining free hydroxyl. organic-chemistry.org
| Protecting Group | Formation Reagents | Cleavage Conditions | Selectivity |
| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Catalytic Hydrogenation or Acid | Protects both hydroxyls |
| Isopropylidene Acetal | Acetone, Acid Catalyst | Aqueous Acid | Protects both hydroxyls |
| Silyl Ethers (e.g., TBDPS) | Silyl Chloride, Base | Fluoride source (e.g., TBAF) | Can be selective for one hydroxyl |
Reactions Involving the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl portion of the molecule also offers opportunities for chemical modification, primarily centered on the chlorine atom.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom on the benzyl (B1604629) group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. However, these reactions often require harsh conditions, such as high temperatures and pressures, or the use of a strong nucleophile.
Palladium-Catalyzed Cross-Coupling and Other Aromatic Functionalization Strategies
A more versatile approach to modifying the 4-chlorobenzyl group is through palladium-catalyzed cross-coupling reactions. nih.gov These reactions, which have become a cornerstone of modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. fiveable.melumenlearning.com
Common cross-coupling reactions that could be applied to this compound include the Suzuki, Stille, and Negishi couplings. lumenlearning.comlibretexts.org In a typical Suzuki coupling, the 4-chlorobenzyl group would be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new biaryl structure. uwindsor.ca The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. fiveable.melibretexts.org These methods tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. fiveable.meuwindsor.ca
| Cross-Coupling Reaction | Organometallic Reagent | Key Features |
| Suzuki Coupling | Organoboron (e.g., boronic acid) | Mild conditions, commercially available reagents |
| Stille Coupling | Organotin | Tolerant of many functional groups |
| Negishi Coupling | Organozinc | High reactivity and selectivity |
Biological and Biomedical Research Applications of 2 4 Chlorobenzyl Propane 1,3 Diol and Its Derivatives in Vitro and Preclinical Studies
Role as Synthetic Intermediates in the Development of Bioactive Compounds
The structural features of 2-(4-Chlorobenzyl)propane-1,3-diol, namely its two primary hydroxyl groups and the chlorophenyl moiety, make it an attractive starting material for chemical synthesis. These reactive sites allow for the construction of a diverse range of derivatives, which have been explored in various preclinical and in vitro research settings.
The propane-1,3-diol scaffold is a recurring structural motif in molecules designed for analgesic properties. While research may not focus on this compound itself as an analgesic, its role as a precursor is significant for creating analogues of known pain-relief agents. For instance, series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their biological effects. nih.gov The conversion of the diol to an amino-diol, and subsequent modifications, is a common strategy in medicinal chemistry.
Furthermore, research into novel analgesic and anti-inflammatory agents has involved the synthesis of various heterocyclic compounds, such as 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles, where the core structure can be conceptually derived from benzyl-substituted building blocks. nih.gov Studies on conformationally restricted analogues of profadol, an analgesic, also highlight synthetic pathways that could potentially utilize benzyl-substituted diols to create spiro-pyrrolidine derivatives. nih.gov The research on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides has identified highly active oral painkillers, demonstrating the success of modifying core structures to enhance analgesic effects. mdpi.com These examples underscore the potential of this compound as a foundational element for developing new investigational compounds for pain management.
Table 1: Examples of Propane-1,3-diol-Related Scaffolds in Analgesic Research
| Compound Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| 2-Substituted 2-Aminopropane-1,3-diols | Immunosuppressive and T-cell-decreasing effects. | Potency is dependent on the alkyl side chain and stereochemistry; led to the development of FTY720 (Fingolimod). | nih.gov |
| 3-(4-Acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles | Analgesic and anti-inflammatory activities. | Certain synthesized compounds showed analgesic activity superior or equal to the reference standard, diclofenac (B195802) sodium. | nih.gov |
| Conformationally Restricted Profadol Analogues | Synthesis and analgesic properties. | N-Methylspiro[tetralin-1,3'-pyrrolidine] derivatives possessed codeine-level analgesic activity. | nih.gov |
The development of new antimicrobial and antifungal agents is critical due to rising drug resistance. The propane-1,3-diol structure serves as a key building block in this area. Research has shown that derivatives of 1,3-bis(aryloxy)propane have potent fungicidal activity against various dermatophytes and Candida species. nih.gov Specifically, 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride emerged as a highly active compound, indicating that the dichlorinated phenyl rings contribute significantly to its efficacy. nih.gov This highlights the potential of this compound as a precursor, given its own chlorinated phenyl group.
In the search for novel antifungal drugs, 1,3-thiazole derivatives have also been synthesized and evaluated, with some showing promising anti-Candida activity by potentially targeting the fungal cell membrane. nih.gov Similarly, new 1,3,4-oxadiazole (B1194373) compounds have demonstrated effective antifungal activity against Candida albicans in both in vitro and in vivo models. frontiersin.org The synthesis of these heterocyclic systems can involve intermediates that share structural similarities with this compound. The presence of a halogen, such as the chlorine atom in the target compound, is a common feature in many antimicrobial agents, as it can enhance lipophilicity and electronic properties, potentially improving interaction with microbial targets. icm.edu.pl
Table 2: Investigational Antimicrobial and Antifungal Compounds from Related Precursors
| Compound Class | Target Organism(s) | Investigational Findings | Citations |
|---|---|---|---|
| 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride | Dermatophytes, Candida spp. | Exhibited potent fungicidal activity at low concentrations (0.39-3.12 µg/mL) and targeted the fungal cell wall. | nih.gov |
| 1,3-Thiazole Derivatives | Candida sp. | Three compounds showed lower Minimum Inhibitory Concentration (MIC) values than the reference drug fluconazole. | nih.gov |
| 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11) | Candida albicans | Showed in vitro antifungal activity (MIC 32 μg/ml) and significantly reduced the fungal burden in a murine model. | frontiersin.org |
Molecular Interactions and Biochemical Pathway Investigations
Understanding how a compound or its derivatives interact with biological systems at a molecular level is fundamental to drug discovery. Research on this compound and related structures has provided insights into their potential mechanisms of action through enzyme modulation and pathway interactions.
The propane-1,3-diol core structure is recognized by certain enzymes, making it and its derivatives candidates for enzyme inhibition studies. A key enzyme in the metabolism of glycerol (B35011) is 1,3-propanediol (B51772) dehydrogenase. nih.gov Studies on this enzyme purified from Enterobacter agglomerans revealed that it is subject to product inhibition by 1,3-propanediol, which acts as a mixed-type inhibitor. nih.gov This suggests that derivatives like this compound could also interact with and potentially modulate the activity of such dehydrogenases.
Beyond this direct interaction, derivatives synthesized from related scaffolds have been shown to inhibit other crucial enzymes. For example, novel 1,3,4-oxadiazoles were identified as possible inhibitors of thioredoxin reductase, an enzyme essential for fungal cell viability. frontiersin.org In other research, various benzazole derivatives, which can be synthesized from precursors with similar aromatic functionalities, were identified as topoisomerase I inhibitors. esisresearch.org These findings illustrate that the core structure of this compound can be incorporated into molecules designed to target specific enzymes involved in pathogen survival or disease progression.
Xenobiotics, or foreign compounds, are processed in the body through a series of metabolic pathways, primarily involving cytochrome P450 (CYP450) enzymes. nih.gov Compounds containing aromatic rings and halogen substituents, such as this compound, are likely substrates for these enzymes. The CYP1A family, for example, is involved in metabolizing procarcinogens and other environmental toxins. nih.gov The interaction of a compound with these pathways can influence its bioavailability, and potential bioactivation.
The metabolism of propanediols themselves has also been studied. Microbial systems have multiple metabolic pathways for producing diols like 1,2-propanediol, involving a series of enzymatic steps. nih.gov In humans and other mammals, the breakdown of such small diols is also an important consideration. The presence of the 4-chlorobenzyl group on the propane-1,3-diol backbone would likely direct its metabolism through pathways that handle substituted aromatic compounds, potentially leading to hydroxylated or conjugated metabolites. The exploration of these interactions is a critical step in preclinical research to understand how such a compound is processed and eliminated.
Structure-Activity Relationship (SAR) Investigations in Preclinical and In Vitro Models
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the resulting changes in efficacy, researchers can identify the key molecular features required for a desired biological effect. For derivatives of this compound, SAR investigations focus on modifications to both the propane-1,3-diol core and the 4-chlorobenzyl group.
In the context of antifungal agents, SAR studies of 1,2,4-triazole (B32235) derivatives have shown that substituting the aromatic ring can significantly impact activity. For example, the introduction of one or two chlorine atoms to a phenyl moiety had varied effects on antifungal potency against Magnaporthe oryzae, depending on their position. icm.edu.pl A chlorine atom at the 3-position of a phenoxy ring had a positive effect, while a 4-chloro substitution had a negative effect in that specific series. icm.edu.pl This demonstrates the subtle yet critical role of substituent placement.
Similarly, in the development of immunosuppressive agents from 2-aminopropane-1,3-diol scaffolds, the length of the alkyl side chain and the position of a phenyl ring within it were found to be crucial for potency. nih.gov For analgesic agents, SAR studies of 4-hydroxy-2,1-benzothiazine-3-carboxamides revealed that the nature and position of substituents on the aniline (B41778) ring (toluidides vs. xylidides) were key determinants of analgesic activity. mdpi.com These studies collectively indicate that the 4-chloro substituent and the benzyl (B1604629) linker in this compound are critical features that would heavily influence the biological activity of any derivative synthesized from it. Modifications to these positions would be a primary focus of any SAR investigation to develop potent and selective bioactive compounds.
Table 3: Summary of Structure-Activity Relationship (SAR) Observations
| Compound Series | Structural Modifications | Impact on Biological Activity | Citations |
|---|---|---|---|
| 1-(Phenoxymethyl-phenyl- nih.govCurrent time information in Bangalore, IN.dioxolan-ylmethyl)-1,2,4-triazoles | Position and number of chlorine atoms on the phenyl ring. | Antifungal activity was highly dependent on the substitution pattern; a 2,4-dichloro substitution slightly enhanced activity, while a 3,4-dichloro substitution reduced it. | icm.edu.pl |
| 2-Substituted 2-Aminopropane-1,3-diols | Length of the alkyl side chain and position of the phenyl ring. | The most suitable length between the quaternary carbon and the phenyl ring was found to be two carbon atoms for potent immunosuppressive effects. | nih.gov |
| 4-Hydroxy-2,1-benzothiazine-3-carboxamides | Substitution on the N-aryl amide moiety (toluidides and xylidides). | The position of methyl groups on the aniline ring significantly influenced analgesic potency, with some derivatives exceeding reference drugs. | mdpi.com |
Advanced Spectroscopic and Analytical Characterization in Research Settings
Elucidation of Molecular Structure and Stereochemistry
Confirming the precise three-dimensional structure of 2-(4-Chlorobenzyl)propane-1,3-diol is foundational to any research application. This involves verifying the connectivity of atoms and establishing the relative orientation of substituents in space.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of atom connectivity can be assembled.
¹H and ¹³C NMR for Structural Confirmation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the 4-chlorophenyl ring, the benzylic methylene (CH₂) protons, the methine (CH) and methylene (CH₂) protons of the propane backbone, and the hydroxyl (OH) protons. The integration of these signals confirms the proton count in each environment, while the splitting patterns (multiplicity) reveal adjacent proton relationships.
The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., aromatic, aliphatic, alcohol-bearing).
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, confirming the connectivity within the propane-1,3-diol fragment. core.ac.uk Heteronuclear experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton signals with their directly attached carbons and more distant carbons, respectively, allowing for the unambiguous assembly of the entire molecular framework. core.ac.ukmdpi.com
Stereochemical Assignment: Since this compound contains a stereocenter at the C2 position of the propane chain, it exists as a pair of enantiomers. Furthermore, the relationship between the substituents on the 1,3-diol system can be described as syn or anti. Determining this relative stereochemistry is crucial. While direct analysis can be complex due to the conformational flexibility of the acyclic diol, a common and reliable method involves converting the 1,3-diol into a rigid cyclic acetonide derivative. The conformation of this new ring differs depending on the starting diol's stereochemistry; syn-diols typically form a chair-like conformation, while anti-diols form a twist-boat. These distinct conformations lead to predictable and diagnostic differences in the ¹³C NMR chemical shifts of the acetonide carbons, allowing for a definitive stereochemical assignment. univ-lemans.fr An alternative method involves using deuterium isotopic perturbation, where a comparison of the OH chemical shifts for OH/OH and OH/OD isotopomers in the ¹H NMR spectrum can reveal the relative configuration. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aromatic C-H (ortho) | ~7.28 (d) | ~130.5 |
| Aromatic C-H (meta) | ~7.15 (d) | ~128.5 |
| Aromatic C-Cl | - | ~132.0 |
| Aromatic C-CH₂ | - | ~138.0 |
| Benzyl (B1604629) CH₂ | ~2.75 (d) | ~38.0 |
| Propane C2-H | ~2.05 (m) | ~45.0 |
| Propane C1/C3-H | ~3.60 (m) | ~65.0 |
| Hydroxyl OH | Variable (broad s) | - |
Note: Predicted values are based on standard chemical shift tables and data for analogous structures. Actual shifts may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. openstax.org A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching of the alcohol groups, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to C-H stretching vibrations of the aliphatic propane and benzyl portions of the molecule. openstax.orglibretexts.org Aromatic C-H stretches typically appear at slightly higher wavenumbers, from 3100 to 3000 cm⁻¹. libretexts.org The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. libretexts.org A distinct C-O stretching band for the alcohol groups would be expected in the 1200-1000 cm⁻¹ range. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium |
| C-O (Alcohol) | Stretching | 1200 - 1000 | Strong |
| C-Cl (Aryl) | Stretching | 1100 - 1000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. elte.hu The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. tanta.edu.eg In this compound, the chromophore—the part of the molecule that absorbs light—is the 4-chlorophenyl group. shu.ac.uk The saturated propane-1,3-diol portion does not absorb significantly in the typical UV-Vis range (200-800 nm). The benzene ring exhibits characteristic π → π* transitions. shu.ac.uk These transitions, corresponding to the excitation of electrons from pi bonding (π) orbitals to pi anti-bonding (π*) orbitals, are expected to produce absorption maxima in the UV region, typically with a primary band around 220 nm and a secondary, less intense band around 270 nm, characteristic of substituted benzenes.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. chemguide.co.uk In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For this compound (C₁₀H₁₃ClO₂), the molecular ion peak would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). The high-resolution mass spectrum would allow for the determination of the exact molecular formula.
The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern for this compound would likely include:
Loss of water (H₂O): A peak at M-18 is common for alcohols.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms.
Loss of a hydroxymethyl radical (•CH₂OH): A peak at M-31.
Cleavage of the benzyl-propane bond: This can generate a stable chlorotropylium ion (m/z 125/127) or a chlorobenzyl cation (m/z 125/127), which is often a prominent peak.
Loss of the entire chlorobenzyl group: A peak corresponding to the remaining C₃H₇O₂⁺ fragment.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the various components. libretexts.org
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Corresponding Fragment Ion/Loss |
| 200/202 | [M]⁺, Molecular Ion |
| 182/184 | [M - H₂O]⁺ |
| 169/171 | [M - CH₂OH]⁺ |
| 125/127 | [C₇H₆Cl]⁺ (Chlorobenzyl or Chlorotropylium cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of Cl from the benzyl fragment) |
| 75 | [C₃H₇O₂]⁺ |
Chromatographic and Separation Techniques for Research Sample Purity and Composition
Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, as well as for resolving enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.
Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the components. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly used, set to a wavelength where the chlorophenyl chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram.
Enantiomeric Excess (ee) Determination: Since this compound is chiral, determining its enantiomeric purity is often a critical requirement. This is achieved using chiral HPLC. There are two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can selectively interact differently with the two enantiomers, leading to their separation and distinct elution times.
Indirect Separation: The enantiomeric mixture is derivatized with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral RP-HPLC column. nih.gov
In either case, the enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers (or diastereomers).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com It is highly effective for analyzing complex mixtures and monitoring the progress of a chemical reaction.
For a compound like this compound, which has polar hydroxyl groups and low volatility, direct analysis by GC is not feasible. Therefore, a derivatization step is required to make the analyte suitable for GC. The hydroxyl groups are typically converted into less polar, more volatile ethers, most commonly trimethylsilyl (TMS) ethers, by reacting the diol with a silylating agent (e.g., BSTFA).
Once derivatized, the sample can be injected into the GC. Components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the positive identification of the product, any remaining starting materials, and reaction byproducts. By taking aliquots from a reaction over time, GC-MS can be used to effectively monitor the consumption of reactants and the formation of the desired product. agriculturejournals.cz
Computational Chemistry and Theoretical Investigations of 2 4 Chlorobenzyl Propane 1,3 Diol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a cornerstone of molecular science for their balance of accuracy and computational cost. dntb.gov.ua DFT methods are used to determine the electronic structure of a molecule, from which a wide range of chemical and physical properties can be derived.
The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-(4-Chlorobenzyl)propane-1,3-diol, this process would involve calculating the forces on each atom and adjusting their positions until the net forces are negligible.
The resulting optimized geometry provides key structural parameters. While specific experimental data for this compound is not publicly available, a DFT calculation would yield precise values for all bond lengths, bond angles, and dihedral (torsion) angles. These parameters define the molecule's shape and steric properties.
Illustrative Data Table: Predicted Geometric Parameters for this compound
This table presents typical values that would be obtained from a DFT geometry optimization. The exact values depend on the level of theory and basis set used.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value (Illustrative) |
| Bond Length | C-Cl (Aromatic) | 1.75 Å |
| C-O (Alcohol) | 1.43 Å | |
| C-C (Aliphatic) | 1.54 Å | |
| O-H (Alcohol) | 0.97 Å | |
| Bond Angle | O-C-C (Diol Backbone) | 109.5° |
| C-C-C (Propane Chain) | 112.0° | |
| Dihedral Angle | H-O-C-C | Variable (Defines Conformation) |
Once the optimized geometry is known, it can be used to predict various spectroscopic properties. This is invaluable for interpreting experimental spectra or for identifying the compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The method involves calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ualberta.cachemrxiv.org The predicted shifts are highly sensitive to the electronic environment of each atom, making them useful for structural elucidation. mdpi.com
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. researchgate.net These predictions help in the assignment of experimental vibrational bands to specific functional groups. researchgate.net Often, a scaling factor is applied to the calculated frequencies to correct for approximations in the computational method and improve agreement with experimental data. mdpi.com
Interactive Data Table: Illustrative Predicted Spectroscopic Data for this compound
The following are representative predictions based on the functional groups present in the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho to Cl) | ~7.30 | ~129.0 |
| Aromatic C-H (meta to Cl) | ~7.25 | ~130.0 |
| CH₂-OH | ~3.60 - 3.80 | ~65.0 |
| Benzyl (B1604629) CH₂ | ~2.80 | ~40.0 |
| Central CH | ~2.10 | ~45.0 |
| O-H | Variable (2.0 - 4.0) | - |
Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200 - 3500 | Alcohol |
| Aromatic C-H Stretch | 3000 - 3100 | Benzene (B151609) Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Propane Backbone |
| C=C Aromatic Stretch | 1450 - 1600 | Benzene Ring |
| C-O Stretch | 1050 - 1150 | Alcohol |
| C-Cl Stretch | 1000 - 1100 | Chlorobenzene |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.govnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs that play the most significant roles in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.
Data Table: Key Reactivity Descriptors Derived from FMOs
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the physical movements and interactions of molecules over time.
Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies. lumenlearning.com
Computational methods can systematically rotate the molecule's bonds and calculate the energy of each resulting conformation. libretexts.org This process maps out the potential energy landscape, which reveals the most stable, low-energy conformers (e.g., staggered conformations) and the higher-energy transition states that separate them (e.g., eclipsed conformations). youtube.comnih.gov Identifying the preferred conformation is essential, as the molecule's shape dictates how it interacts with other molecules. Molecular dynamics simulations can further explore this landscape, showing how the molecule flexes and transitions between different conformations at a given temperature. nih.gov
Molecular docking is a computational technique used extensively in drug discovery to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or enzyme. nih.govbiointerfaceresearch.com This method is used to screen for potential biological activity before undertaking more intensive laboratory work. researchgate.net
In a docking study involving this compound, the following steps would be taken:
A three-dimensional structure of a protein target is obtained, often from a public database.
The compound's low-energy conformation is placed near the protein's active site.
A docking algorithm then samples a vast number of possible binding poses and orientations of the ligand within the active site.
Each pose is "scored" based on a function that estimates the binding affinity, typically reported in kcal/mol. ksu.edu.sa A lower binding energy suggests a more stable and favorable interaction.
The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. ksu.edu.saresearchgate.net
Illustrative Data Table: Typical Output from a Molecular Docking Study
This table shows hypothetical results of docking this compound against a generic protein kinase, a common drug target.
| Parameter | Predicted Value (Illustrative) | Significance |
| Binding Affinity | -7.5 kcal/mol | A strong negative value suggests favorable binding. |
| Inhibition Constant (Ki) | 5.2 µM | Estimated concentration needed for inhibition. |
| Hydrogen Bonds | 2 | Formed between the diol's -OH groups and protein residues (e.g., ASP, GLN). |
| Hydrophobic Interactions | 4 | Involving the chlorobenzyl group and nonpolar residues (e.g., LEU, VAL). |
Simulation of Chemical Reactions and Transition States of this compound
While specific computational studies detailing the reaction mechanisms and transition states exclusively for this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust theoretical investigation into its reactivity. Such simulations are crucial for understanding reaction pathways, predicting product formation, and optimizing reaction conditions. The primary reactions of interest for this molecule include its synthesis, typically via nucleophilic substitution, and its oxidation.
Theoretical Investigation of the Synthesis Pathway
The most common synthesis of this compound involves the nucleophilic substitution reaction between a deprotonated propane-1,3-diol and 4-chlorobenzyl chloride. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. DFT calculations can elucidate the energy profile of the reaction, including the structures of the reactants, transition states, and products. mdpi.com
In a typical simulation, the geometry of the reactants and products would be optimized to find their lowest energy conformations. The transition state, a high-energy, transient species, would then be located on the potential energy surface connecting the reactants and products. The key parameters that can be calculated are the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).
For the nucleophilic substitution reaction to form this compound, the likely mechanism is S_N2. The alkoxide ion of propane-1,3-diol would act as the nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride ion. A computational model would visualize this process, showing the simultaneous bond formation between the oxygen of the diol and the benzylic carbon, and the bond breaking between the benzylic carbon and the chlorine atom. The transition state would feature a pentacoordinate carbon atom.
Table 1: Hypothetical Calculated Parameters for the S\sub>N2 Synthesis of this compound
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔG) | -5 to -15 | The overall energy change of the reaction, indicating spontaneity. |
Note: These values are hypothetical and would need to be confirmed by specific DFT calculations for this reaction.
Simulation of Oxidation Reactions
The hydroxyl groups of this compound can be oxidized to form aldehydes or carboxylic acids. Kinetic and mechanistic studies on the oxidation of the parent molecule, propane-1,3-diol, by potassium permanganate (B83412) have been conducted. ajchem-a.comajchem-a.comresearchgate.net These studies suggest the formation of an intermediate complex, followed by its decomposition in the rate-determining step. researchgate.net The negative entropy of activation reported in these studies points to an ordered transition state. ajchem-a.comajchem-a.com
A computational investigation of the oxidation of this compound would likely focus on the initial hydrogen abstraction from one of the hydroxymethyl groups by the oxidizing agent. DFT calculations could model the transition state for this step, providing insights into the bond lengths and angles of the interacting species. The presence of the 4-chlorobenzyl group may influence the reactivity of the diol moiety through steric and electronic effects, which can be quantified through computational analysis.
Research on the homogeneous oxidation of propanediols suggests that radical-mediated pathways can also occur, initiated by the insertion of oxygen into C-H bonds. researchgate.net Computational modeling could help to distinguish between different possible mechanisms, such as ionic versus radical pathways, by comparing the calculated activation barriers for each.
Transition State Geometries
The geometry of a transition state is a critical piece of information derived from computational simulations. For the S\sub>N2 synthesis, the transition state would exhibit an elongated C-Cl bond and a partially formed C-O bond, with the nucleophile, the benzylic carbon, and the leaving group arranged in a nearly linear fashion.
For an oxidation reaction, the transition state would depend on the specific oxidant and mechanism. If the reaction proceeds via a hydride transfer, the transition state would show the hydride ion in transit between the carbon of the hydroxymethyl group and the oxidant.
Table 2: Expected Features of Transition State Geometries
| Reaction | Key Features of the Transition State |
| S\sub>N2 Synthesis | Pentacoordinate benzylic carbon, elongated C-Cl bond, partially formed C-O bond. |
| Oxidation (Hydride Transfer) | Partial bond between the carbon of the hydroxymethyl group and the hydride, and a partial bond between the hydride and the oxidant. |
Emerging Research Directions and Future Perspectives for 2 4 Chlorobenzyl Propane 1,3 Diol Research
Integration into Advanced Organic Synthesis Methodologies
The foundational synthesis of 2-(4-chlorobenzyl)propane-1,3-diol typically involves the nucleophilic substitution of 4-chlorobenzyl chloride with a propane-1,3-diol derivative in the presence of a base. While effective, emerging research is focused on integrating this and similar diol structures into more sophisticated and efficient synthetic strategies. The two hydroxyl groups and the reactive chlorobenzyl moiety make it a valuable building block for more complex molecular architectures.
Advanced catalytic methods are a primary focus. For instance, the development of catalytic stereoselective C(sp³)–H arylation presents a powerful tool for functionalizing simple diols like 1,3-propanediol (B51772). nih.gov This type of methodology could enable the precise, atom-economical introduction of aryl groups, potentially allowing for the creation of chiral diols with novel properties. Such reactions often rely on temporarily masking the diol group as an acetonide to direct the C-H functionalization, a strategy that could be applied to this compound to build even more complex structures. nih.gov
The inherent reactivity of the compound's functional groups allows for various transformations:
Oxidation: The primary hydroxyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids.
Substitution: The chlorine atom on the benzyl (B1604629) ring can be replaced by other functional groups through nucleophilic aromatic substitution, opening pathways to a wide range of derivatives.
Furthermore, the principles of stereoselectivity—reactions that favor the formation of one stereoisomer over another—are critical. wikipedia.orgstereoelectronics.orgsaskoer.ca Future research will likely explore enantioselective methods to synthesize specific stereoisomers of this compound derivatives, which is crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. wikipedia.orgnih.gov
Potential in Novel Biomedical Research Applications (Non-Clinical)
The structural framework of this compound makes it a promising scaffold for the development of new bioactive molecules. Research into its potential biological activities is an active and expanding field.
Preliminary studies have suggested that the compound itself may possess antimicrobial and antifungal properties. This has prompted further investigation into its efficacy against various pathogens. For example, related structures are often screened for their minimum inhibitory concentration (MIC) to quantify their antimicrobial potential.
Beyond its intrinsic activity, the compound serves as a key intermediate in the synthesis of more complex therapeutic agents. Its structure is related to other 2-substituted 2-aminopropane-1,3-diols that have shown significant immunosuppressive activity. nih.gov One of the most well-known compounds in this class is FTY720 (Fingolimod), which demonstrates the therapeutic potential of the 2-amino-2-substituted-propane-1,3-diol motif. nih.gov The synthesis of analogs using the this compound backbone could lead to new immunomodulatory agents.
Moreover, linking bioactive molecules to a 1,3-propanediol core is a strategy to enhance properties like lipophilicity, which can improve a drug's ability to cross biological membranes. google.comgoogle.com The 4-chlorobenzyl group provides a lipophilic component, suggesting that derivatives could be designed for improved bioavailability. The table below outlines potential non-clinical research applications for compounds derived from this scaffold.
| Research Area | Rationale / Example Application | Relevant Compound Class |
|---|---|---|
| Antimicrobial Agents | Direct investigation of the compound's activity against bacterial and fungal strains. | This compound |
| Immunosuppressive Drugs | Synthesis of analogs related to FTY720, where the substituent at the C2 position is varied to modulate activity. | 2-Amino-2-(4-chlorobenzyl)propane-1,3-diol derivatives |
| Cannabinoid Receptor Ligands | Use as a precursor for molecules targeting CB1 receptors, potentially for neurological or pain-related research. | Complex heterocyclic systems built upon the diol scaffold |
| Drug Delivery | Esterification of the hydroxyl groups with known drugs to increase lipophilicity and improve transport across biological barriers. google.com | 1,3-Propanediol esters |
Green Chemistry Principles and Sustainable Production Routes
In line with modern chemical manufacturing standards, there is a significant push towards developing sustainable and environmentally friendly production methods. The synthesis of this compound can be analyzed through the lens of green chemistry, focusing on its two primary components: 1,3-propanediol and a 4-chlorobenzyl source.
Sustainable 1,3-Propanediol (1,3-PDO): The production of the parent 1,3-PDO has seen remarkable advances in sustainability. Traditional chemical synthesis routes are being replaced by bio-based processes that utilize renewable feedstocks. frontiersin.orgnih.gov A leading green method involves the fermentation of glucose (derived from corn or other biomass) or crude glycerol (B35011) (a byproduct of biodiesel production) using genetically engineered microorganisms like Escherichia coli or Klebsiella pneumoniae. chemmethod.comgoogle.com These biocatalytic routes operate under mild conditions and avoid the use of hazardous reagents, significantly reducing the environmental footprint. frontiersin.orgnih.gov
| Feedstock | Biocatalyst | Key Enzymes | Advantage |
| Glycerol | Klebsiella pneumoniae | Glycerol dehydratase (GDHt), 1,3-propanediol oxidoreductase (PDOR) | Utilizes waste stream from biodiesel production. frontiersin.orgchemmethod.com |
| Glucose | Engineered E. coli | Glycolysis enzymes, glycerol-3-phosphate dehydrogenase, etc. | Uses abundant and renewable plant-based sugar. nih.gov |
Greener Chlorination and Coupling: The introduction of the 4-chlorobenzyl group also presents opportunities for green innovation. Traditional chlorination methods can involve harsh reagents. Emerging alternatives include electrochemical approaches, which can generate the necessary chlorine species in situ, minimizing waste. rsc.org For example, electrochemical chlorination of aminophenol derivatives has been achieved using dichloromethane (B109758) as both the solvent and chlorine source, representing a novel catalyst-free approach. rsc.org Similar strategies could be envisioned for producing 4-chlorobenzyl precursors.
Advances in Spectroscopic and Computational Techniques for Elucidating Complex Systems
To fully understand the structure, reactivity, and potential applications of this compound and its derivatives, researchers are increasingly relying on a combination of advanced spectroscopic and computational methods.
Spectroscopic Characterization: Standard spectroscopic techniques are essential for routine structural confirmation.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to verify the molecular skeleton, confirming the presence of the aromatic protons of the chlorobenzyl group (typically around 7.3 ppm) and the carbons of the propanediol (B1597323) backbone.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups, such as the characteristic broad O-H stretching vibration of the hydroxyl groups (around 3400 cm⁻¹).
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov
Computational Modeling: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights that complement experimental data. These methods can be used to predict and analyze a wide range of molecular properties before a compound is ever synthesized. mdpi.comresearchgate.net For a molecule like this compound, DFT studies could elucidate:
Optimized Molecular Geometry: Calculating the most stable three-dimensional conformation of the molecule.
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This helps predict how the molecule will interact with other reagents or biological targets. researchgate.net
Vibrational Frequencies: Calculating theoretical vibrational spectra to aid in the assignment of experimental IR and Raman spectra.
Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.
By combining these advanced analytical techniques, researchers can build a comprehensive understanding of the structure-property relationships of this compound, accelerating the design and discovery of new materials and bioactive agents.
Q & A
Q. What are the key synthetic routes for 2-(4-Chlorobenzyl)propane-1,3-diol, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of propane-1,3-diol derivatives with 4-chlorobenzyl halides. Critical factors include:
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent systems : Polar aprotic solvents like DMF or THF improve solubility and reaction kinetics .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
For optimization, monitor intermediates via HPLC or GC-MS to adjust stoichiometry and reduce impurities .
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : Confirm structure via H/C NMR (e.g., δ 7.3 ppm for aromatic protons) and FT-IR (O-H stretch at ~3400 cm) .
- Chiral analysis : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers, critical for biological activity studies .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : Use MTT or resazurin assays on human cell lines (e.g., HEK293) at concentrations ≤100 μM to evaluate safety thresholds .
Advanced Research Questions
Q. How does the chlorobenzyl substituent influence the compound’s pharmacokinetics and metabolic stability?
- Lipophilicity : The 4-chlorobenzyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use shake-flask methods to quantify logP .
- Metabolism : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., hydroxylation via CYP450 isoforms) using LC-QTOF-MS .
- Structural analogs : Compare with non-chlorinated analogs to isolate electronic effects on metabolic half-life .
Q. What strategies resolve contradictions in reported biological activities of enantiomers?
- Enantioselective synthesis : Apply asymmetric catalysis (e.g., Jacobsen epoxidation) to produce pure enantiomers .
- Biological testing : Compare IC values of (R,R)- and (S,S)-enantiomers in target assays (e.g., immunosuppression models). Contradictions may arise from off-target receptor binding .
- Crystallography : Solve co-crystal structures with target proteins (e.g., S1P receptors) to map stereochemical binding preferences .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with S1P receptor (PDB: 3V2Y) to identify binding poses. The chlorobenzyl group may occupy hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to hydrogen bonding with diol groups .
- QSAR models : Train models on analogs to correlate substituent effects (e.g., Hammett σ values) with activity .
Q. What are the challenges in formulating stable aqueous solutions of this compound?
- Hemolysis risk : Test erythrocyte lysis in PBS at physiological pH. Add stabilizers like cyclodextrins (e.g., β-CD at 1:3 molar ratio) to mitigate .
- pH-dependent solubility : Use potentiometric titrations to determine pKa and optimize buffered formulations (pH 6.5–7.4) .
- Lyophilization : Assess freeze-drying viability with cryoprotectants (e.g., trehalose) to enhance shelf life .
Data Analysis and Contradictions
Q. How to address discrepancies in optimal reaction yields reported across studies?
- DOE approach : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 design can isolate critical factors .
- Byproduct analysis : Use LC-MS to identify side products (e.g., di-alkylated derivatives) and adjust stoichiometry .
- Reproducibility : Cross-validate with independent labs, ensuring consistent reagent purity (e.g., ≥99% 4-chlorobenzyl chloride) .
Q. Why do some studies report potent enzyme inhibition while others show negligible activity?
- Assay conditions : Compare buffer composition (e.g., Mg concentrations in kinase assays) and pre-incubation times .
- Protein source : Variability in recombinant vs. native enzymes may alter binding kinetics .
- Compound aggregation : Test for colloidal aggregation using dynamic light scattering (DLS) and add detergents (e.g., 0.01% Tween-20) .
Methodological Resources
- Spectral databases : PubChem (CID: retrieve via InChIKey) for NMR/IR reference .
- Crystallographic data : Cambridge Structural Database (CSD) entries for analogous diol derivatives .
- Toxicity profiling : OECD guidelines for in vitro assays (e.g., OECD 423 for acute oral toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
